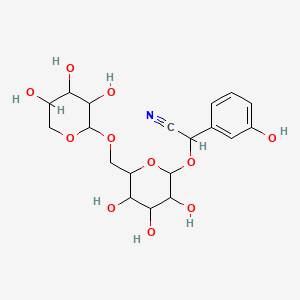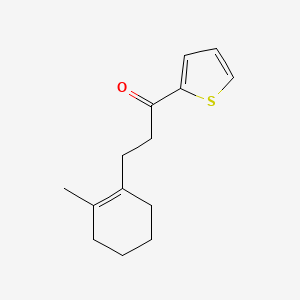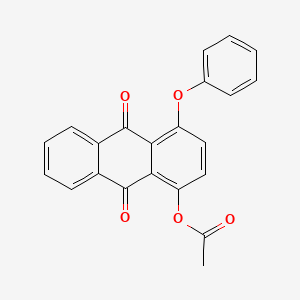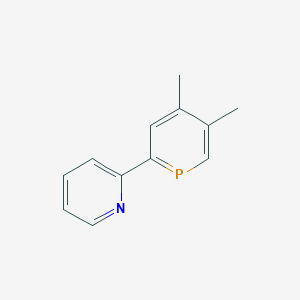
N,N~2~-Diethyl-N-phenylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N~2~-Diethyl-N-phenylglycinamide is an organic compound with the molecular formula C12H17NO. It is a derivative of glycinamide, where the hydrogen atoms on the nitrogen are replaced by ethyl and phenyl groups. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N~2~-Diethyl-N-phenylglycinamide can be synthesized through several methods. One common method involves the reaction of N-phenylglycine with diethylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
N,N~2~-Diethyl-N-phenylglycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into primary or secondary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of N,N~2~-Diethyl-N-phenylacetamide or N,N~2~-Diethyl-N-phenylcarboxamide.
Reduction: Formation of N,N~2~-Diethyl-N-phenylamine.
Substitution: Formation of brominated or nitrated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
N,N~2~-Diethyl-N-phenylglycinamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anticonvulsant and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N,N~2~-Diethyl-N-phenylglycinamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and bind to specific receptors, leading to various biological effects. For example, it has been shown to modulate the activity of neurotransmitter receptors, which may contribute to its anticonvulsant and analgesic properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Diethyl-2-phenylacetamide: Similar structure but with an acetamide group instead of glycinamide.
N-Phenylglycine: Lacks the diethyl groups and has a carboxylic acid group instead of an amide.
N,N-Diethylacetoacetamide: Contains an acetoacetamide group instead of glycinamide.
Uniqueness
N,N~2~-Diethyl-N-phenylglycinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Eigenschaften
CAS-Nummer |
85873-71-8 |
|---|---|
Molekularformel |
C12H18N2O |
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
N-ethyl-2-(ethylamino)-N-phenylacetamide |
InChI |
InChI=1S/C12H18N2O/c1-3-13-10-12(15)14(4-2)11-8-6-5-7-9-11/h5-9,13H,3-4,10H2,1-2H3 |
InChI-Schlüssel |
IBOLVAHHADLUMA-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCC(=O)N(CC)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-Ethyl-2-[(trifluoromethanesulfonyl)amino]benzamide](/img/structure/B14424114.png)



![2-[(Phenylphosphanyl)methyl]aniline](/img/structure/B14424136.png)




![2,5,11-Trimethyl-2H-pyrido[4,3-b]carbazole-9,10-dione](/img/structure/B14424162.png)


